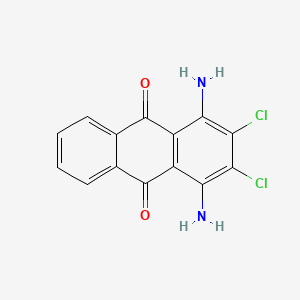








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4](Cl)[C:3]=1Cl.[C-:21]#[N:22].[Na+].[Cl-].[NH4+].C[N:27]([CH3:30])C=O>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4]([C:21]#[N:22])[C:3]=1[C:30]#[N:27] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The residue in the still is stirred vigorously while 300 parts of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the supply of heat
|
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained by the
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat of reaction
|
|
Type
|
CUSTOM
|
|
Details
|
After a short time the exothermic reaction ceases
|
|
Type
|
TEMPERATURE
|
|
Details
|
the whole is heated at 125° to 130° C. for about another 35 minutes
|
|
Duration
|
35 min
|
|
Type
|
CUSTOM
|
|
Details
|
After this period the whole of the starting material has reacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
The whole is cooled to 110° C.
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is substantially distilled off at subatmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
200 to 210 parts by volume of dimethylformamide is recovered
|
|
Type
|
ADDITION
|
|
Details
|
is slowly added
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction product is thus precipitated
|
|
Type
|
STIRRING
|
|
Details
|
The whole is stirred for about another hour until the product
|
|
Type
|
FILTRATION
|
|
Details
|
suction filtered while hot, and the filter cake
|
|
Type
|
WASH
|
|
Details
|
is washed with hot water until the water running
|
|
Type
|
WASH
|
|
Details
|
The product is rinsed with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |